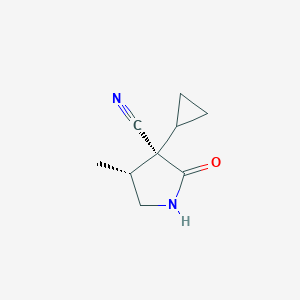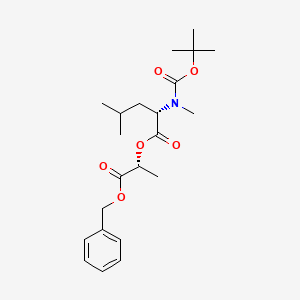
(R)-1-(Benzyloxy)-1-oxopropan-2-yl N-(tert-butoxycarbonyl)-N-methyl-L-leucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Benzyloxy)-1-oxopropan-2-yl N-(tert-butoxycarbonyl)-N-methyl-L-leucinate is a complex organic compound that features a benzyloxy group, a tert-butoxycarbonyl group, and a methylated leucine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Benzyloxy)-1-oxopropan-2-yl N-(tert-butoxycarbonyl)-N-methyl-L-leucinate typically involves multiple steps. One common method includes the protection of the amino group of L-leucine with a tert-butoxycarbonyl group, followed by methylation. The benzyloxy group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the ester linkage between the benzyloxy group and the protected, methylated leucine derivative .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(Benzyloxy)-1-oxopropan-2-yl N-(tert-butoxycarbonyl)-N-methyl-L-leucinate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the benzyloxy group.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(Benzyloxy)-1-oxopropan-2-yl N-(tert-butoxycarbonyl)-N-methyl-L-leucinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug or a precursor to active pharmaceutical ingredients.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(Benzyloxy)-1-oxopropan-2-yl N-(tert-butoxycarbonyl)-N-methyl-L-leucinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the tert-butoxycarbonyl group can protect the molecule from premature degradation. The methylated leucine derivative may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
®-1-(Benzyloxy)-1-oxopropan-2-yl N-(tert-butoxycarbonyl)-N-methyl-L-valinate: Similar structure but with valine instead of leucine.
®-1-(Benzyloxy)-1-oxopropan-2-yl N-(tert-butoxycarbonyl)-N-methyl-L-isoleucinate: Similar structure but with isoleucine instead of leucine.
Uniqueness
The presence of the benzyloxy group, tert-butoxycarbonyl group, and methylated leucine derivative makes it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C22H33NO6 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
[(2R)-1-oxo-1-phenylmethoxypropan-2-yl] (2S)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate |
InChI |
InChI=1S/C22H33NO6/c1-15(2)13-18(23(7)21(26)29-22(4,5)6)20(25)28-16(3)19(24)27-14-17-11-9-8-10-12-17/h8-12,15-16,18H,13-14H2,1-7H3/t16-,18+/m1/s1 |
InChI Key |
ICFGYUOQRWVQLG-AEFFLSMTSA-N |
Isomeric SMILES |
C[C@H](C(=O)OCC1=CC=CC=C1)OC(=O)[C@H](CC(C)C)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)C(=O)OCC1=CC=CC=C1)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


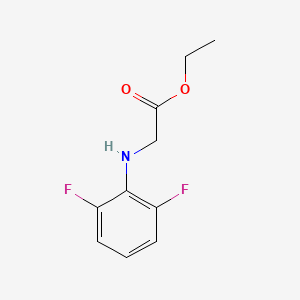
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13892265.png)
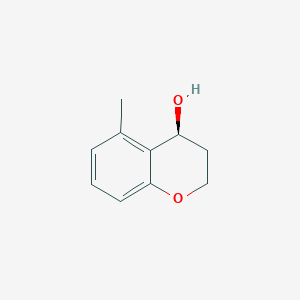
![N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide](/img/structure/B13892278.png)
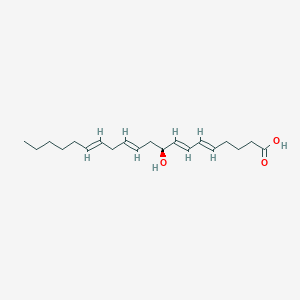

![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13892298.png)


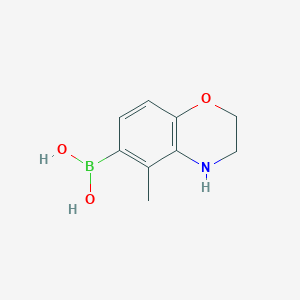
![tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)
![7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B13892342.png)

